molecular formula C286H451N87O94S8 B013077 Erabutoxin B CAS No. 9083-23-2

Erabutoxin B

Cat. No.: B013077
CAS No.: 9083-23-2
M. Wt: 6869 g/mol
InChI Key: WITZDNDAZYTMTC-MJQGTENLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erabutoxin B is a short-chain α-neurotoxin derived from the venom of the sea snake Laticauda semifasciata. It consists of 62 amino acids stabilized by four disulfide bonds, forming a compact tertiary structure characterized by a disc-like core and three extended loops critical for binding to nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions . Its mechanism of action involves high-affinity binding to nAChRs, blocking acetylcholine-mediated ion channel activation and causing paralysis . Structural studies via X-ray crystallography (2.0–2.75 Å resolution) and nuclear magnetic resonance (NMR) reveal a conserved "three-finger" fold common to snake neurotoxins, with a hydrophobic Trp-rich groove and charged residues enabling receptor interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erabutoxin B can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound peptide, which is elongated by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the peptide from the venom of Laticauda semifasciata. The venom is collected, and the peptide is isolated using chromatographic techniques such as high-performance liquid chromatography. The purity and identity of the peptide are confirmed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Erabutoxin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The disulfide bridges within the peptide can be reduced to yield free thiol groups, which can then participate in further chemical modifications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified versions of this compound with altered disulfide bridge patterns or substituted amino acid residues .

Scientific Research Applications

Structural Analysis and Mechanism of Action

Erabutoxin B has been extensively studied to elucidate its three-dimensional structure and binding mechanisms. The detailed structural analysis reveals that ETX consists of a core stabilized by four disulfide bridges, with several loops that facilitate its interaction with acetylcholine receptors.

  • NMR Studies : The tertiary structure of ETX was determined using two-dimensional nuclear magnetic resonance (NMR), providing insights into its conformation in aqueous solutions. This study highlighted the significant structural features that contribute to its neurotoxic effects .
  • Electron Density Maps : High-resolution electron density maps have further refined our understanding of ETX's structure, showing a shallow elongated shape conducive to binding with receptors .
  • Binding Dynamics : Research has established that ETX binds to the postsynaptic acetylcholine receptor, inhibiting neuromuscular transmission. The binding mode is influenced by specific structural features, such as a hydrophobic 'Trp' cleft that plays a critical role in receptor orientation .

Neuromuscular Blocking Properties

This compound is known for its ability to block neuromuscular transmission effectively. Studies have demonstrated its effects on acetylcholine release and muscle contraction:

  • Inhibition of Acetylcholine Release : ETX has been shown to reduce resting acetylcholine release from spinal cord preparations. However, it does not significantly affect acetylcholine release during antidromic stimulation, indicating a selective action at postsynaptic sites .
  • Effects on Muscle Contraction : Experiments on isolated muscle tissues have demonstrated that ETX inhibits acetylcholine-induced contractions without affecting potassium chloride-induced contractions, further supporting its role as a neuromuscular blocker .

Potential Therapeutic Applications

Given its specific action on acetylcholine receptors, this compound has potential therapeutic applications:

  • Research Tool in Neuroscience : ETX serves as an invaluable tool for studying neuromuscular junction physiology and pathophysiology. Its ability to selectively inhibit neurotransmission makes it useful for dissecting the roles of neurotransmitters and receptors in various neurological conditions.
  • Drug Development : Insights gained from studying ETX may contribute to the development of novel drugs targeting cholinergic systems, potentially aiding in conditions like myasthenia gravis or other neuromuscular disorders.

Mechanism of Action

Erabutoxin B exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction. The inhibition of acetylcholine binding leads to muscle paralysis, which is a characteristic effect of neurotoxins . The molecular targets of this compound include the alpha subunits of nicotinic acetylcholine receptors, and the binding involves specific interactions with amino acid residues within the receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Erabutoxin A

  • Structural Similarities : Erabutoxin A shares 98% sequence identity with Erabutoxin B, differing only at position 26 (Asn in A vs. His in B). Both toxins have identical disulfide bond arrangements and loop conformations .
  • Both toxins exhibit comparable binding affinities and lethal potencies (0.13 μg/g in mice) .
  • Key Finding : Structural conservation despite sequence variation underscores the robustness of the three-finger fold in maintaining function .

Erabutoxin C

  • Structural Differences : Erabutoxin C shares 62 residues with this compound but substitutes Asp51 with Asn. This change is distal to the receptor-binding loops, preserving the core structure .
  • Functional Consistency: Despite the substitution, Erabutoxin C retains identical lethality (0.13 μg/g) and muscle-inhibitory activity, highlighting the tolerance of non-critical residues to variation .

Homologues from Other Elapid Snakes

  • CM14 (Naja haje annulifera) : A short-chain neurotoxin with a homologous three-finger fold but divergent loop sequences. CM14 exhibits reduced nAChR affinity compared to this compound, likely due to differences in charged residues (e.g., Lys27 vs. Arg) in Loop II .
  • S5C1O (Dendroaspis jamesonii kaimosae) : A long-chain neurotoxin with an additional disulfide bond in Loop I. This structural modification enhances receptor specificity for neuronal nAChRs over muscle-type receptors targeted by this compound .

Fasciculin 1 (Green Mamba Venom)

  • Structural Overlap : Fasciculin 1 shares a conserved disulfide-rich core with this compound but diverges in loop orientation, resembling cardiotoxins. This hybrid structure enables acetylcholinesterase inhibition instead of nAChR antagonism .
  • Functional Divergence : Exposed lysine and arginine residues in Fasciculin 1 mediate binding to acetylcholinesterase’s peripheral site, a mechanism absent in this compound .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Length (AA) Key Structural Features Key Residue Differences Binding Target Lethality (μg/g, mice)
This compound Laticauda semifasciata 62 Four disulfide bonds, Trp groove Reference Muscle nAChR 0.13
Erabutoxin A Laticauda semifasciata 62 Identical to B except position 26 (Asn) His26→Asn Muscle nAChR 0.13
Erabutoxin C Laticauda semifasciata 62 Asn51 substitution Asp51→Asn Muscle nAChR 0.13
CM14 Naja haje annulifera 62 Divergent Loop II residues (e.g., Lys27) Multiple loop variations Muscle nAChR (weak) 0.20
S5C1O Dendroaspis jamesonii 66 Additional Loop I disulfide Extended Loop I Neuronal nAChR 0.15
Fasciculin 1 Dendroaspis angusticeps 61 Cardiotoxin-like loops Exposed cationic residues Acetylcholinesterase N/A

Table 2: Techniques Used in Comparative Studies

Compound Key Techniques Resolution/Outcome Reference ID
This compound X-ray crystallography, NMR 2.75 Å structure; Trp groove identified
Erabutoxin A X-ray crystallography 2.0 Å structure; Pro44-Gly49 loop dynamics
Fasciculin 1 X-ray crystallography 1.9 Å structure; Hybrid three-finger fold
CM14/S5C1O In vitro muscle assays Functional divergence mapped to loop residues

Research Findings and Implications

  • Conserved Core, Divergent Loops : The three-finger fold is evolutionarily conserved, but loop modifications (e.g., additional disulfides in S5C1O) enable functional diversification across species .
  • Thermodynamic Stability : this compound’s disulfide bonds and hydrophobic core confer exceptional stability, a trait shared with homologues like CM14 but absent in larger, less rigid toxins .

Biological Activity

Erabutoxin B is a potent neurotoxin derived from the venom of the sea snake Laticauda semifasciata. This compound is part of a broader family of snake venom neurotoxins, which are characterized by their ability to interfere with neuromuscular transmission. This article delves into the biological activity of this compound, exploring its molecular structure, mechanism of action, physiological effects, and relevant case studies.

Molecular Structure

This compound is a low-molecular-weight protein that exhibits a complex three-dimensional structure. Key features include:

  • Disulfide Bridges : The molecule contains four disulfide bridges that stabilize its structure.
  • Beta-Pleated Sheets : Approximately 40% of its main chain is organized into a twisted antiparallel beta-pleated sheet.
  • Binding Site : A unique hydrophobic cleft is believed to play a crucial role in its binding to the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction .

This compound primarily acts as a competitive antagonist at the postsynaptic membrane. Its biological activity can be summarized as follows:

  • Inhibition of Acetylcholine Receptors : The toxin binds specifically to the alpha subunit of nAChRs, preventing acetylcholine from eliciting muscle contraction. This results in neuromuscular blockade similar to that caused by curare-like agents .
  • Effects on Membrane Properties : Studies have shown that this compound decreases action potential and endplate potential amplitudes while not significantly affecting resting membrane potential. The effective membrane resistance is also reduced, indicating a direct effect on muscle cell irritability .

Physiological Effects

The administration of this compound leads to several physiological responses:

  • Neuromuscular Blockade : Symptoms include muscle weakness, respiratory paralysis, and potentially death due to asphyxiation if not treated promptly.
  • LD50 Values : The lethal dose for 50% of subjects (LD50) in mice has been reported at approximately 0.15 mg/kg when administered intramuscularly .
  • Reversibility : The effects of this compound can be reversed at lower concentrations (less than 4 × 10^-6 M), with recovery times varying based on the concentration used .

Case Studies and Research Findings

  • Microelectrode Studies : Research utilizing microelectrode techniques demonstrated that this compound application leads to a gradual decrease in action potentials within frog sartorius muscle preparations. The amplitude of endplate potentials diminished significantly over time following toxin exposure .
  • Immunological Studies : Investigations into the immunogenic properties of this compound have identified specific amino acid residues that contribute to its antigenicity. This research aims to develop potential antivenoms or therapeutic agents against snake bites .
  • Toxicological Assessments : Detailed assessments have been conducted regarding the toxicokinetics and mechanisms underlying the effects of this compound. These studies highlight its role in respiratory failure following envenomation and emphasize the need for rapid medical intervention in cases of snakebite .

Summary Table of Key Findings

FeatureDescription
SourceVenom from Laticauda semifasciata
Molecular WeightLow-molecular-weight neurotoxin
LD500.15 mg/kg (mice)
MechanismCompetitive antagonist at nAChR
Physiological EffectsNeuromuscular blockade, respiratory paralysis
ReversibilityYes, at concentrations < 4 × 10^-6 M

Q & A

Basic Research Questions

Q. How is the tertiary structure of Erabutoxin B determined experimentally?

The tertiary structure of this compound has been resolved using two-dimensional nuclear magnetic resonance (2D NMR) . Key steps include:

  • Sample preparation : Purified this compound is dissolved in aqueous buffer (e.g., 90% H₂O/10% D₂O) at controlled pH and temperature to stabilize the protein.
  • Data acquisition : Sequential assignments of backbone and side-chain protons are made using techniques like TOCSY (total correlation spectroscopy) and NOESY (nuclear Overhauser effect spectroscopy).
  • Structure calculation : Distance constraints from NOE signals and dihedral angle restraints are input into computational algorithms (e.g., DYANA or XPLOR) to generate an ensemble of low-energy conformers.
  • Validation : Structural accuracy is confirmed via Ramachandran plots and root-mean-square deviation (RMSD) analysis of the final models .

Q. What in vitro models are used to assess this compound’s neuromuscular blocking activity?

Functional studies often employ:

  • Ex vivo tissue preparations : Isolated rodent diaphragm or frog nerve-muscle preparations to measure toxin-induced inhibition of muscle contraction.
  • Electrophysiological assays : Patch-clamp recordings of acetylcholine receptor (nAChR) currents in cultured neuroblastoma cells (e.g., TE671 cells expressing human α7 or muscle-type nAChRs).
  • Competitive binding assays : Radiolabeled α-bungarotoxin displacement experiments to quantify this compound’s affinity for nAChRs. Controls include pre-incubation with nAChR antagonists (e.g., d-tubocurarine) to confirm specificity .

Advanced Research Questions

Q. How can site-directed mutagenesis elucidate functional residues in this compound?

Methodological workflow :

  • Target selection : Identify residues implicated in structural studies (e.g., loop II residues critical for nAChR binding).
  • Mutagenesis design : Use plasmid vectors encoding this compound and primers with codon substitutions (e.g., K27A, E38A).
  • Expression and purification : Recombinant toxin variants are expressed in E. coli inclusion bodies, refolded, and purified via ion-exchange chromatography.
  • Functional validation : Compare mutant vs. wild-type toxins using binding assays (e.g., SPR or ITC) and electrophysiology to quantify changes in IC₅₀ or dissociation constants. Example: Tremeau et al. (1995) demonstrated that mutations in Erabutoxin A’s functional site (homologous to this compound) reduced binding affinity by 100-fold .

Q. How can researchers resolve contradictions in reported binding affinities of this compound?

Contradictions may arise from:

  • Assay variability : Differences in nAChR subtypes (α1 vs. α7), species (human vs. murine), or temperature/pH conditions.
  • Structural heterogeneity : Post-translational modifications (e.g., oxidation of methionine residues) or misfolding during recombinant production. Resolution strategies :
  • Standardization : Use identical buffer conditions and receptor subtypes across studies.
  • Cross-validation : Compare data from orthogonal methods (e.g., SPR, ITC, and electrophysiology).
  • Structural alignment : Overlay NMR/X-ray structures to identify conformational differences impacting binding .

Q. Methodological Recommendations

  • For structural studies : Prioritize 2D NMR for dynamic insights in solution, complemented by molecular dynamics simulations to predict conformational flexibility .
  • For functional assays : Include positive controls (e.g., α-bungarotoxin) and validate receptor subtype specificity via knockout models or siRNA .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C286H451N87O94S8/c1-20-135(11)218(270(453)329-157(55-33-37-85-288)233(416)334-168(95-132(5)6)242(425)347-185(120-380)257(440)354-190(125-471)263(446)355-188(123-469)259(442)327-163(73-81-212(402)403)238(421)346-180(115-375)252(435)326-165(75-83-214(406)407)240(423)361-216(133(7)8)269(452)356-191(126-472)262(445)342-176(103-204(297)393)250(433)344-178(283(466)467)104-205(298)394)359-209(398)113-315-264(447)195-60-43-91-370(195)279(462)166(57-35-39-87-290)333-268(451)217(134(9)10)362-277(460)226(143(19)386)368-267(450)198-63-46-94-373(198)281(464)193(128-474)320-208(397)111-314-231(414)187(122-468)319-207(396)110-311-228(411)154(58-41-89-308-285(301)302)321-235(418)164(74-82-213(404)405)331-271(454)220(137(13)22-3)364-273(456)221(138(14)23-4)365-276(459)222(139(15)382)360-210(399)112-312-229(412)155(59-42-90-309-286(303)304)322-243(426)169(96-144-47-26-24-27-48-144)335-251(434)177(105-215(408)409)343-254(437)182(117-377)348-246(429)172(99-147-106-310-153-53-31-30-51-151(147)153)338-236(419)160(68-76-199(292)388)324-232(415)156(54-32-36-84-287)323-247(430)173(100-148-107-305-130-316-148)340-244(427)171(98-146-64-66-150(387)67-65-146)337-260(443)189(124-470)353-258(441)186(121-381)351-255(438)183(118-378)345-234(417)159(72-80-211(400)401)318-206(395)109-313-230(413)179(114-374)352-266(449)197-62-45-93-372(197)282(465)194(129-475)358-275(458)223(140(16)383)366-239(422)158(56-34-38-86-289)330-274(457)224(141(17)384)369-278(461)225(142(18)385)367-241(424)162(70-78-201(294)390)328-265(448)196-61-44-92-371(196)280(463)167(71-79-202(295)391)332-253(436)181(116-376)350-256(439)184(119-379)349-248(431)174(101-149-108-306-131-317-149)339-237(420)161(69-77-200(293)389)325-249(432)175(102-203(296)392)341-245(428)170(97-145-49-28-25-29-50-145)336-261(444)192(127-473)357-272(455)219(136(12)21-2)363-227(410)152(291)52-40-88-307-284(299)300/h24-31,47-51,53,64-67,106-108,130-143,152,154-198,216-226,310,374-387,468-475H,20-23,32-46,52,54-63,68-105,109-129,287-291H2,1-19H3,(H2,292,388)(H2,293,389)(H2,294,390)(H2,295,391)(H2,296,392)(H2,297,393)(H2,298,394)(H,305,316)(H,306,317)(H,311,411)(H,312,412)(H,313,413)(H,314,414)(H,315,447)(H,318,395)(H,319,396)(H,320,397)(H,321,418)(H,322,426)(H,323,430)(H,324,415)(H,325,432)(H,326,435)(H,327,442)(H,328,448)(H,329,453)(H,330,457)(H,331,454)(H,332,436)(H,333,451)(H,334,416)(H,335,434)(H,336,444)(H,337,443)(H,338,419)(H,339,420)(H,340,427)(H,341,428)(H,342,445)(H,343,437)(H,344,433)(H,345,417)(H,346,421)(H,347,425)(H,348,429)(H,349,431)(H,350,439)(H,351,438)(H,352,449)(H,353,441)(H,354,440)(H,355,446)(H,356,452)(H,357,455)(H,358,458)(H,359,398)(H,360,399)(H,361,423)(H,362,460)(H,363,410)(H,364,456)(H,365,459)(H,366,422)(H,367,424)(H,368,450)(H,369,461)(H,400,401)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,466,467)(H4,299,300,307)(H4,301,302,308)(H4,303,304,309)/t135-,136-,137-,138-,139+,140+,141+,142+,143+,152-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITZDNDAZYTMTC-MJQGTENLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C8CCCN8C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C286H451N87O94S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238296
Record name Erabutoxin b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

6869 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9083-23-2
Record name Erabutoxin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009083232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erabutoxin b
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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